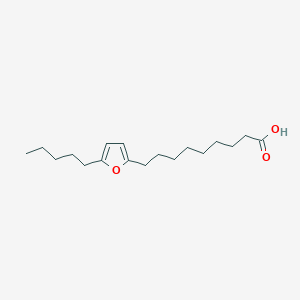

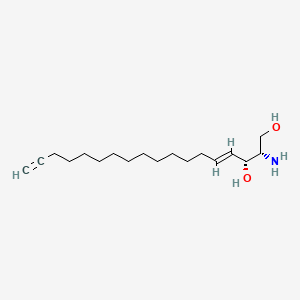

2-Furannonanoic acid, 5-pentyl-

概要

説明

10,13-エポキシ-10,12-オクタデカジエン酸は、10(E),12(Z)-共役リノール酸の酸化によって生成されるフラン脂肪酸です . この化合物は、C18H30O3の分子式と294.43 g/molの分子量を持ちます . それは脂質生化学における役割で知られており、特定の細胞株に対する細胞毒性効果について研究されています .

2. 製法

合成経路と反応条件: 10,13-エポキシ-10,12-オクタデカジエン酸は、10(E),12(Z)-共役リノール酸の酸化によって合成できます . 反応は通常、オクタデカジエン酸鎖の10位と13位にエポキシ基を形成することを保証するために、制御された条件下で酸化剤の使用を伴います .

工業生産方法: 10,13-エポキシ-10,12-オクタデカジエン酸の工業生産方法は、広く文書化されていません。 合成は一般的に、スケーラビリティとコスト効率に重点を置いて、実験室の方法と同様の原則に従います .

作用機序

10,13-エポキシ-10,12-オクタデカジエン酸の作用機序は、細胞成分との相互作用を含みます。 PLIN2、TPD52L2、SEC13などの脂質滴形成に関与する遺伝子の発現を上昇させます . この化合物の細胞毒性効果は、100 µM以上の濃度で観察されます .

類似の化合物:

10,13-エポキシ-11-メチル-オクタデカジエン酸: 同様の構造的特徴を持つ別のフラン脂肪酸.

9-オキソ-10(E),12(E)-オクタデカジエン酸: 細胞毒性効果で知られる関連化合物.

独自性: 10,13-エポキシ-10,12-オクタデカジエン酸は、特定のエポキシ基の位置と、脂質滴形成遺伝子の発現上昇や特定の濃度での細胞毒性など、独特の生物学的効果により、ユニークです .

生化学分析

Biochemical Properties

9-(5-Pentylfuran-2-yl)nonanoic acid is an acyl-CoA or acyl-coenzyme A, more specifically, it is a thioester of coenzyme A . It is an acyl-CoA with an 18 fatty acid group as the acyl moiety attached to coenzyme A . The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .

Cellular Effects

They are valuable minor fatty acids that can have significant effects on cellular processes due to their excellent radical scavenging properties .

Molecular Mechanism

The molecular mechanism of 9-(5-Pentylfuran-2-yl)nonanoic acid involves its role as an acyl-CoA. Acyl-CoA’s are susceptible to beta oxidation, forming, ultimately, acetyl-CoA . Acetyl-CoA can enter the citric acid cycle, eventually forming several equivalents of ATP . In this way, fats are converted to ATP – or biochemical energy .

Temporal Effects in Laboratory Settings

It is known that furan fatty acids can be enriched to a level suited for structure determination by NMR .

Metabolic Pathways

9-(5-Pentylfuran-2-yl)nonanoic acid is involved in the metabolic pathway of acyl-CoA’s. The general role of acyl-CoA’s is to assist in transferring fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells .

Transport and Distribution

It is known that acyl-CoA’s assist in transferring fatty acids from the cytoplasm to mitochondria .

Subcellular Localization

As an acyl-CoA, it is likely to be found in the mitochondria where it participates in the citric acid cycle .

準備方法

Synthetic Routes and Reaction Conditions: 10,13-epoxy-10,12-Octadecadienoic Acid can be synthesized through the oxidation of 10(E),12(Z)-conjugated linoleic acid . The reaction typically involves the use of oxidizing agents under controlled conditions to ensure the formation of the epoxy group at the 10th and 13th positions of the octadecadienoic acid chain .

Industrial Production Methods: Industrial production methods for 10,13-epoxy-10,12-Octadecadienoic Acid are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness .

化学反応の分析

反応の種類: 10,13-エポキシ-10,12-オクタデカジエン酸は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化剤: 初期の合成とさらなる酸化反応に使用されます.

還元剤: エポキシ環を破壊するための還元反応で使用されます.

求核剤: エポキシ基を含む置換反応に使用されます.

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化誘導体の形成につながる可能性があり、一方、還元はエポキシ環が壊れた化合物を生成する可能性があります .

4. 科学研究への応用

10,13-エポキシ-10,12-オクタデカジエン酸は、以下を含むいくつかの科学研究の用途があります。

科学的研究の応用

10,13-epoxy-10,12-Octadecadienoic Acid has several scientific research applications, including:

類似化合物との比較

10,13-epoxy-11-methyl-octadecadienoic acid: Another furan fatty acid with similar structural features.

9-oxo-10(E),12(E)-Octadecadienoic Acid: A related compound known for its cytotoxic effects.

Uniqueness: 10,13-epoxy-10,12-Octadecadienoic Acid is unique due to its specific epoxy group positioning and its distinct biological effects, such as upregulating lipid droplet formation genes and exhibiting cytotoxicity at specific concentrations .

特性

IUPAC Name |

9-(5-pentylfuran-2-yl)nonanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-8-11-16-14-15-17(21-16)12-9-6-4-5-7-10-13-18(19)20/h14-15H,2-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTONYHCPUUWFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(O1)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705941 | |

| Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4179-43-5 | |

| Record name | 9-(5-Pentylfuran-2-yl)nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycerol 1-palmitate 2,3-bis[(9Z)-9-hexadecenoate]](/img/structure/B3026157.png)

![9Z-octadecenoic acid, 1,1'-[2-[(1-oxodecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026158.png)

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)